1-Chloro-2-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Chloro-2-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is a complex organic compound characterized by the presence of chlorine, fluorine, and sulfur atoms within its molecular structure
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The process involves the reaction of aryl halides with organoboron compounds in the presence of a palladium catalyst.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-2-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it back to the thioether form.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-Chloro-2-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene exerts its effects is primarily through its interactions with specific molecular targets. The presence of electronegative atoms like chlorine and fluorine can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects in biological systems.
Comparison with Similar Compounds
When compared to similar compounds, 1-Chloro-2-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene stands out due to its unique combination of halogen and sulfur atoms. Similar compounds include:
1-Chloro-2-fluorobenzene: Lacks the additional sulfanylmethyl group, making it less versatile in certain synthetic applications.
1-Chloro-4-fluorobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Chlorobenzotrifluoride: Contains a trifluoromethyl group instead of the sulfanylmethyl group, resulting in different chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-chloro-4-[(4-chloro-3-fluorophenyl)methylsulfanyl]-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2S/c14-10-3-1-8(5-12(10)16)7-18-9-2-4-11(15)13(17)6-9/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDIZDRRAHBXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=CC(=C(C=C2)Cl)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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